molecular formula C24H18O5 B3472261 benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B3472261
M. Wt: 386.4 g/mol
InChI Key: YARKCZSWXYZKPJ-UHFFFAOYSA-N
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Description

Benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.

Future Directions

The future research directions could involve further exploration of the synthesis methods, chemical reactions, and potential applications of benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, especially considering the diverse biological and pharmacological activities exhibited by structurally similar coumarin derivatives .

Chemical Reactions Analysis

Benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl or aryl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications, including:

Comparison with Similar Compounds

Benzyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties compared to other coumarin derivatives.

Properties

IUPAC Name

benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c25-23-14-21(18-9-5-2-6-10-18)20-12-11-19(13-22(20)29-23)27-16-24(26)28-15-17-7-3-1-4-8-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARKCZSWXYZKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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